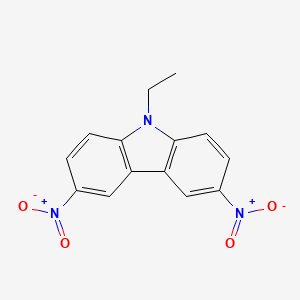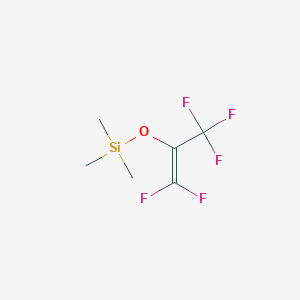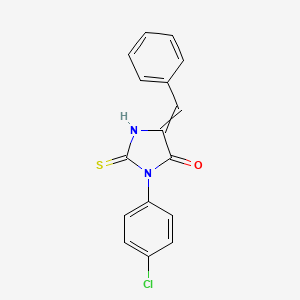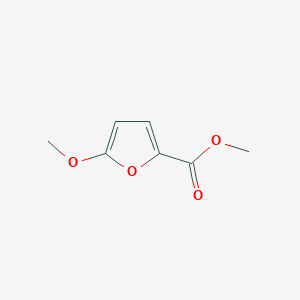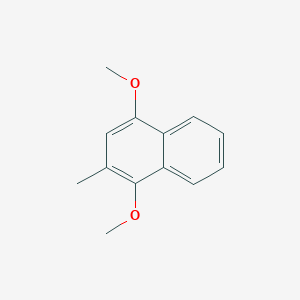
1,4-Dimethoxy-2-methylnaphthalene
Übersicht
Beschreibung
1,4-Dimethoxy-2-methylnaphthalene is a chemical compound with the molecular formula C13H14O2 . It has an average mass of 202.249 Da and a monoisotopic mass of 202.099380 Da .
Synthesis Analysis
The compound has been used as a novel benzyl-type protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids . It can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This property has been utilized in the first synthesis of an ether (plasmanyl) phospholipid containing the docosa- (4 Z ,7 Z ,10 Z ,13 Z ,16 Z ,19 Z )-hexaenoyl group .Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1, 4, and 2 positions with methoxy and methyl groups .Chemical Reactions Analysis
The compound has been found to be an oxidatively labile protecting group . This means it can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This property is particularly useful in the synthesis of polyunsaturated lipids .Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H14O2, an average mass of 202.249 Da, and a monoisotopic mass of 202.099380 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Redox-Active Applications
A study by Cotos et al. (2019) demonstrated the use of 1,4-dimethoxy-2-methylnaphthalene in the synthesis of redox-active 3-benzoylmenadiones. Utilizing Friedel-Crafts acylation and oxidative demethylation, this compound played a key role in creating derivatives with a wide range of redox potentials, significant in antimalarial drug development and bioactivation mechanisms (Cotos, Donzel, Elhabiri, & Davioud‐Charvet, 2019).
Synthetic Pathways
Chinea and Banerjee (2015) described the conversion of 2-acetyl-1-hydroxynaphthalene into 1,4-dimethoxy-2-naphthoxyacetic acid through a multi-step process, highlighting the chemical’s versatility in complex synthetic routes (Chinea & Banerjee, 2015).
Pyrolysis Studies
Leininger et al. (2006) investigated the thermal decomposition of 1-methylnaphthalene, a closely related compound to this compound, providing insights into pyrolysis mechanisms relevant to energy and fuels research (Leininger, Lorant, Minot, & Behar, 2006).
Nitration Mechanism Studies
Tanaka et al. (2000) explored the nitration mechanism of methylnaphthalenes, which may include this compound, to understand aromatic nitration processes. This research provides a foundational understanding of electrophilic and charge-transfer processes in organic chemistry (Tanaka et al., 2000).
Electrophores and Photoelectrical Properties
Gayathri (2018) conducted a study on 1,4-diacetoxy-2-methylnaphthalene, examining its structure and photoelectrical properties, which are relevantfor applications in dye-sensitized solar cells (DSSC). This research highlights the potential use of derivatives of this compound in renewable energy technologies (Gayathri, 2018).
Catalytic and Combustion Applications
- Manganese(II) Naphthenate Catalysis : Yan et al. (2012) explored the catalytic properties of 2-methylnaphthalene oxidation, using manganese(II) naphthenate in hydrogen peroxide, which indicates the potential catalytic applications of this compound derivatives (Yan, Hong, Niu, Jiang, & Xiao, 2012).
- Combustion of Polycyclic Aromatic Hydrocarbons (PAHs) : Marie-Rose et al. (2009) studied the catalytic combustion of 1-methylnaphthalene over zeolite catalysts. This study provides insight into the environmental impact and degradation pathways of similar compounds, including this compound (Marie-Rose, Belin, Mijoin, Fiani, Taralunga, Nicol, Chaucherie, & Magnoux, 2009).
Wirkmechanismus
Zukünftige Richtungen
The compound’s unique properties make it a valuable tool in the synthesis of polyunsaturated lipids . Its ability to be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups could be further explored in future research . Additionally, the compound’s potential applications in other areas of chemistry and biology could be investigated.
Eigenschaften
IUPAC Name |
1,4-dimethoxy-2-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-8-12(14-2)10-6-4-5-7-11(10)13(9)15-3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLZAXLHFSPJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453850 | |
| Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53772-19-3 | |
| Record name | Naphthalene, 1,4-dimethoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





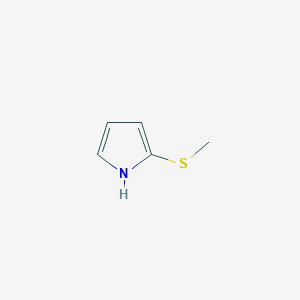
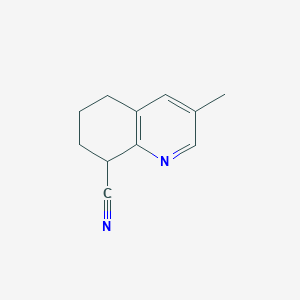
![1H-Imidazo[4,5-G]quinazolin-8-amine](/img/structure/B3353219.png)

![Methyl 5,5-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3353234.png)

![1,2-Bis(benzo[b]thien-3-yl)ethanedione](/img/structure/B3353269.png)
